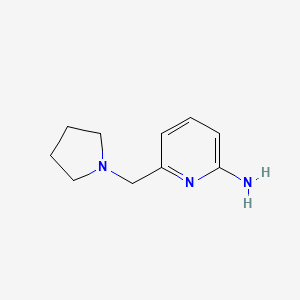

6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine

Beschreibung

6-(Pyrrolidin-1-ylmethyl)pyridin-2-amine (CAS: 1361116-03-1; InChIKey: KYNFSMURVCMEPV-UHFFFAOYSA-N) is a heterocyclic compound featuring a pyridine core substituted with an amine group at the 2-position and a pyrrolidin-1-ylmethyl moiety at the 6-position. This structure combines the aromaticity of pyridine with the flexibility of the pyrrolidine ring, making it a versatile scaffold for medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C10H15N3 |

|---|---|

Molekulargewicht |

177.25 g/mol |

IUPAC-Name |

6-(pyrrolidin-1-ylmethyl)pyridin-2-amine |

InChI |

InChI=1S/C10H15N3/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2,(H2,11,12) |

InChI-Schlüssel |

XEGRAYHHRMYEBN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)CC2=NC(=CC=C2)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 6-(pyrrolidin-1-ylmethyl)pyridin-2-amine, emphasizing differences in substituents, heterocyclic cores, and biological relevance.

Key Comparisons

Core Heterocycle Differences Pyridine vs. This may improve binding to enzymatic targets like kinases. Pyrrolidine vs.

Substituent Effects N-Methylation: The N-methylated analog () exhibits higher lipophilicity (estimated logP ~2.5) due to reduced polarity, which may enhance blood-brain barrier penetration compared to the unmethylated parent compound . Schiff Bases: Substituted benzylidene groups in Schiff bases () introduce electron-withdrawing or donating groups (e.g., Br, NO₂), modulating antimicrobial efficacy. For example, bromo-substituted derivatives show enhanced activity against E. coli .

Structural and Physicochemical Insights

- Solubility : Pyrrolidine-containing compounds generally exhibit moderate aqueous solubility due to the amine group’s basicity. Piperidine analogs may show lower solubility due to increased hydrophobicity .

- Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or reductive amination, suggesting feasible routes for this compound involving pyridine alkylation with pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.